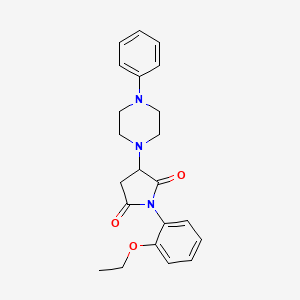

4-甲氧基-3-甲基-N-(2-吗啉基-2-(噻吩-2-基)乙基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

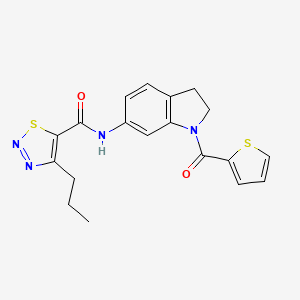

The compound 4-methoxy-3-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that is not directly described in the provided papers. However, similar sulfonamide compounds have been synthesized and studied for various biological activities, including as chemosensors, enzyme inhibitors, and potential therapeutic agents for diseases like Alzheimer's and cancer .

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the reaction of an amine with sulfonyl chloride in the presence of a base, followed by various alkylation or arylation steps to introduce different substituents . For example, the synthesis of a series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides involved the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride, followed by treatment with various alkyl/aralkyl halides .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often confirmed using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, along with elemental analysis . These techniques provide detailed information about the functional groups and the overall framework of the molecule.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, including cyclocondensation and Schiff base formation . These reactions are utilized to create complex structures with potential biological activities. For instance, a Schiff base was synthesized from the reaction of sulfamethoxazole with 2-hydroxy-3-methoxybenzaldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly affect these properties. Spectroscopic studies, including UV-Visible techniques, can provide insights into the electronic properties and potential photochromic and thermochromic characteristics of these compounds . Additionally, crystallographic analysis can reveal the solid-state structure and tautomerism of these molecules .

科学研究应用

药理研究和药物开发

该化合物已被牵涉到各种药理研究和药物开发项目中。其衍生物,共享苯磺酰胺基团,已被探索其在治疗咳嗽、特发性肺纤维化和癌症等疾病和症状中的潜力,通过不同机制,包括PI3K抑制和产生单线态氧进行光动力疗法。

特发性肺纤维化和咳嗽治疗

对与4-甲氧基-3-甲基-N-(2-吗啉基-2-(噻吩-2-基)乙基)苯磺酰胺结构相关的磷脂酰肌醇-3-激酶(PI3K)抑制剂的研究表明它们在治疗特发性肺纤维化和咳嗽方面的效用。这些抑制剂的广谱性,包括GSK-2126458,在体外数据中得到支持,并在剂量确定的I期研究中进一步验证(Norman, 2014)。

癌症的光动力疗法

新的苯磺酰胺基团取代的锌酞菁衍生物已被合成、表征和评估其光物理和光化学性质。这些衍生物由于其高单线态氧量子产率和良好的荧光特性,在癌症治疗中具有显著的II型光动力疗法应用潜力(Pişkin, Canpolat, & Öztürk, 2020)。

化学合成和分子对接

该化合物及其类似物在合成具有潜在治疗应用的新化学实体方面也具有重要意义。分子对接研究通过预测这些新化合物与生物靶点的相互作用来补充这些合成努力。

- 抗乳腺癌药物:合成了一种新型化合物,并评估了其抗乳腺癌活性。该化合物在MTT实验中表现出对MCF-7细胞的显著抗癌活性,优于标准药物。分子对接研究通过展示其对雌激素受体α(ERα)的强结合亲和力,支持了这些发现,表明其作为有效的抗乳腺癌药物的潜力(Kumar, Barnwal, & Singh, 2021)。

生化研究

对这类化合物的生化性质和相互作用的研究有助于更深入地了解它们的作用机制和潜在的治疗应用。

- 碳酸酐酶抑制剂:一系列含有4-磺酰基苯甲基硫脲骨架的磺胺类化合物对碳酸酐酶同工酶显示出强亲和力,表现出显著的体外抑制活性。这些抑制剂还表现出良好的水溶性,并在正常眼压兔中显示出有效的降眼压作用,表明它们在治疗青光眼等疾病中的潜力(Casini, Scozzafava, Mincione, Menabuoni, & Supuran, 2002)。

属性

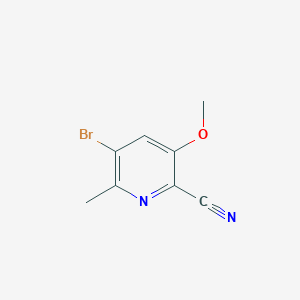

IUPAC Name |

4-methoxy-3-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4S2/c1-14-12-15(5-6-17(14)23-2)26(21,22)19-13-16(18-4-3-11-25-18)20-7-9-24-10-8-20/h3-6,11-12,16,19H,7-10,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFNZXUJDXGPTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CS2)N3CCOCC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-3-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-[5-chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2502980.png)

![1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2502988.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2502991.png)

![5-amino-N-(4-chlorobenzyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502992.png)

![4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline](/img/structure/B2502994.png)